molecular formula C16H15N3O B3796904 4-(3'-ethoxybiphenyl-3-yl)-4H-1,2,4-triazole

4-(3'-ethoxybiphenyl-3-yl)-4H-1,2,4-triazole

Cat. No.: B3796904
M. Wt: 265.31 g/mol
InChI Key: MUPKAVKQHMJXIM-UHFFFAOYSA-N
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Description

4-(3’-Ethoxybiphenyl-3-yl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

4-[3-(3-ethoxyphenyl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-20-16-8-4-6-14(10-16)13-5-3-7-15(9-13)19-11-17-18-12-19/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPKAVKQHMJXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-ethoxybiphenyl-3-yl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura cross-coupling reactions between an aryl halide and an aryl boronic acid in the presence of a palladium catalyst and a base.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3’-Ethoxybiphenyl-3-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(3’-Ethoxybiphenyl-3-yl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(3’-ethoxybiphenyl-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The exact molecular targets and pathways would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3’-Methoxybiphenyl-3-yl)-4H-1,2,4-triazole
  • 4-(3’-Chlorobiphenyl-3-yl)-4H-1,2,4-triazole
  • 4-(3’-Bromobiphenyl-3-yl)-4H-1,2,4-triazole

Uniqueness

4-(3’-Ethoxybiphenyl-3-yl)-4H-1,2,4-triazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, physical properties, and biological activity. This makes it distinct from other similar compounds with different substituents, such as methoxy, chloro, or bromo groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3'-ethoxybiphenyl-3-yl)-4H-1,2,4-triazole
Reactant of Route 2
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4-(3'-ethoxybiphenyl-3-yl)-4H-1,2,4-triazole

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